molecular formula C19H21N3O3 B2930218 1-(4-Methoxyphenyl)-3-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]urea CAS No. 1208475-05-1

1-(4-Methoxyphenyl)-3-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]urea

Cat. No.: B2930218
CAS No.: 1208475-05-1
M. Wt: 339.395
InChI Key: IPENLWVCSLELPQ-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]urea is a structurally distinct urea derivative recognized in research for its potential as a kinase modulator. Scientific investigation has identified this compound as a potent and selective inhibitor of the protein kinase LRRK2 (Leucine-rich repeat kinase 2) [https://pubmed.ncbi.nlm.nih.gov/22578328/]. Mutations in LRRK2 are the most common genetic cause of familial Parkinson's disease, making this compound a critical pharmacological tool for studying LRRK2 kinase activity, its pathological signaling pathways, and its role in neurodegenerative processes [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3858615/]. Researchers utilize this urea-based inhibitor to probe the complex biology of LRRK2, including its influence on neurite outgrowth, synaptic vesicle trafficking, and microglial function. Its high selectivity profile allows for the specific interrogation of LRRK2-mediated phosphorylation events in cellular and in vivo disease models, providing invaluable insights for the development of novel therapeutic strategies targeting Parkinson's disease and related synucleinopathies.

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-13-12-15(7-10-17(13)22-11-3-4-18(22)23)21-19(24)20-14-5-8-16(25-2)9-6-14/h5-10,12H,3-4,11H2,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPENLWVCSLELPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)NC2=CC=C(C=C2)OC)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-3-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]urea typically involves the reaction of 4-methoxyaniline with 3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the oxopyrrolidinyl moiety can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 1-(4-Hydroxyphenyl)-3-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]urea.

    Reduction: Formation of 1-(4-Methoxyphenyl)-3-[3-methyl-4-(2-hydroxypyrrolidin-1-yl)phenyl]urea.

    Substitution: Formation of various substituted urea derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

The target compound’s pyrrolidinone group distinguishes it from other diarylureas. Below is a comparative analysis of key structural and physicochemical attributes:

Compound Name Structural Features Molecular Weight (g/mol) Key Substituent Effects
Target Compound 4-MeOPh, 3-Me-4-(2-oxopyrrolidin-1-yl)Ph ~358.4 Pyrrolidinone enhances polarity and hydrogen-bonding capacity, potentially improving solubility.
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea () 4-MeOPh, 2-(pyrrole-2-carbonyl)Ph 336.13 Pyrrole-carbonyl introduces π-π stacking potential; lower molecular weight.
Compound 82 () Pyridine-urea with CF₃ and 4-MeOPh N/A Trifluoromethyl group increases lipophilicity and metabolic stability.
Compound 7u () 4-Chlorophenyl, pyridinylmethoxy N/A Chlorine and pyridinylmethoxy groups enhance steric bulk and electron-withdrawing effects.

Key Observations :

  • The pyrrolidinone group in the target compound may confer improved solubility compared to purely aromatic substituents (e.g., pyrrole-carbonyl in ) due to its hydrogen-bonding capability.
  • Trifluoromethyl groups () and halogens () are common in drug design for tuning lipophilicity and target affinity.
Comparative Yields and Routes:
Compound Key Steps Yield Reference
Compound One-step carbamoylation with POCl₃ 72%
Compound 7u () Multi-step coupling with pyridinylmethoxy 23%

Insights :

  • One-step methods () offer higher efficiency, while multi-step routes () allow modular substitution but with lower yields.
  • The target compound’s synthesis would likely require optimization of the pyrrolidinone-aniline intermediate.
Antiplatelet and Antithrombotic Effects ():
  • The compound demonstrated IC₅₀ = 12 µM in inhibiting rabbit platelet aggregation and prevented arterial thrombosis in vivo.
  • SAR Insight: The pyrrole-carbonyl group may engage in hydrophobic interactions with platelet receptors. The target compound’s pyrrolidinone could mimic this via hydrogen bonding.
Anticancer Activity ():
  • Pyridine-urea analogs (e.g., Compound 82) showed 50% growth inhibition (GI₅₀) at 1–10 µM against MCF-7 breast cancer cells.
  • SAR Insight: Electron-withdrawing groups (e.g., CF₃) enhance cytotoxicity, suggesting the target compound’s methyl and pyrrolidinone groups may require optimization for oncology applications.

Spectroscopic Characterization

All compounds were validated via FTIR, NMR (¹H/¹³C), and HRMS (). For example:

  • The compound exhibited ¹³C NMR signals at 121.07 ppm and 113.97 ppm for aromatic carbons and HRMS m/z = 336.1342 [M+H]⁺ (C₁₉H₁₇N₃O₃).
  • The target compound’s pyrrolidinone would show C=O stretch at ~1680–1720 cm⁻¹ (FTIR) and δ ~170–180 ppm (¹³C NMR).

Biological Activity

1-(4-Methoxyphenyl)-3-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]urea is a synthetic organic compound belonging to the class of urea derivatives. Its complex structure suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its interactions, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C24_{24}H28_{28}N2_2O4_4, with a molecular weight of approximately 408.5 g/mol. The structure includes a methoxy-substituted phenyl group and a pyrrolidinone moiety, which are critical for its biological activity.

Preliminary studies indicate that the compound may interact with various biological targets, including enzymes and receptors. The binding affinity to specific targets is crucial for understanding its therapeutic effects. For instance, compounds similar in structure have been investigated for their inhibitory effects on indoleamine 2,3-dioxygenase 1 (IDO1), an important target in cancer immunotherapy .

In Vitro Studies

In vitro assays have been employed to evaluate the biological activity of this compound. These studies typically assess its effect on specific pathways or cellular processes. For example, structural modifications in related phenyl urea derivatives have shown varying degrees of IDO1 inhibition, highlighting the importance of functional groups in determining biological activity .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals insights into the unique properties of this compound. The following table summarizes key features and potential activities of related compounds:

Compound NameStructureUnique Features
1-(3-Chlorophenyl)-3-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]ureaStructureContains a chlorophenyl group; potential for different biological activity due to halogen substitution.
1-[3-Methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylureaStructureLacks the methoxy group; may have distinct pharmacological properties.
1-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-d]pyrimidin-5-yl]phenyl}-3-[2-fluoro-5-(trifluoromethyl)phenyl]ureaStructureContains a furo-pyrimidine structure; offers insights into diverse biological activities due to varied functionalities.

Case Studies

Recent studies have highlighted the potential of urea derivatives in cancer treatment. For instance, phenyl urea derivatives have been synthesized and evaluated for their IDO1 inhibitory activity, revealing that specific substitutions can enhance potency and selectivity against IDO1 while minimizing off-target effects .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(4-Methoxyphenyl)-3-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]urea, and how do reaction parameters affect yield?

Methodological Answer:
The compound can be synthesized via urea coupling reactions. A validated approach involves:

  • Reacting substituted phenyl carbamates with aromatic amines in acetonitrile under reflux (65–80°C) using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst .
  • Optimization of reaction time (1–3 hours) and stoichiometric ratios (1.2:1.0 carbamate-to-amine) improves yields to >70%.
  • Solvent polarity and temperature critically influence intermediate stability; polar aprotic solvents (e.g., DMF) may enhance reactivity but require rigorous drying to avoid hydrolysis .

Basic: Which spectroscopic and crystallographic techniques are essential for structural validation?

Methodological Answer:

  • IR Spectroscopy : Confirm urea C=O stretching vibrations (~1640–1680 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .
  • NMR :
    • ¹H NMR: Identify aromatic substituents (δ 6.5–8.0 ppm) and methoxy groups (δ ~3.8 ppm) .
    • ¹³C NMR: Resolve carbonyl carbons (δ ~155 ppm) and quaternary aromatic carbons .
  • X-ray Crystallography :
    • Use SHELXL for refinement, leveraging high-resolution data (d ≤ 0.8 Å) to resolve torsional angles between aromatic rings .
    • Validate hydrogen bonding networks (N-H···O) to confirm urea geometry .

Advanced: How can structural modifications enhance anticancer activity, and what experimental frameworks assess efficacy?

Methodological Answer:

  • Modification Strategies :
    • Introduce electron-withdrawing groups (e.g., -CF₃) at the 3-position of the phenyl ring to improve binding to kinase targets .
    • Replace methoxy with hydroxyl groups to modulate solubility and membrane permeability .
  • Biological Evaluation :
    • Use the US-NCI 60-cell line panel for preliminary screening .
    • Validate dose-dependent cytotoxicity (IC₅₀) in MCF-7 (breast cancer) and A549 (lung cancer) cell lines via MTT assays .
    • Compare with reference compounds (e.g., doxorubicin) to establish relative potency .

Advanced: How should researchers address discrepancies in crystallographic data during structure refinement?

Methodological Answer:

  • Common Issues :
    • Twinned Crystals : Use SHELXL’s TWIN/BASF commands to model twin domains .
    • Disordered Solvents : Apply SQUEEZE (PLATON) to exclude unresolved electron density .
  • Validation Protocols :
    • Cross-validate with checkCIF to flag geometric outliers (e.g., bond angles > 5° from ideal values) .
    • Compare experimental and DFT-calculated Hirshfeld surfaces to identify weak interactions (e.g., C-H···π) .

Basic: What analytical workflows ensure purity and stability of this compound under storage conditions?

Methodological Answer:

  • HPLC-PDA : Use C18 columns (5 µm, 250 mm × 4.6 mm) with acetonitrile/water gradients (60:40 to 90:10) to assess purity (>95%) .
  • Stability Studies :
    • Store at –20°C under inert gas (N₂ or Ar) to prevent oxidation.
    • Monitor degradation via LC-MS over 6 months; detect hydrolyzed byproducts (e.g., aniline derivatives) .

Advanced: What computational tools predict the binding mechanisms of this urea derivative with biological targets?

Methodological Answer:

  • Docking Simulations :
    • Use AutoDock Vina to model interactions with kinases (e.g., EGFR or VEGFR-2). Prioritize poses with hydrogen bonds to hinge-region residues (e.g., Met793 in EGFR) .
  • MD Simulations :
    • Run 100-ns trajectories (GROMACS) to assess stability of urea-target complexes. Calculate binding free energies (MM-PBSA) to rank derivatives .

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